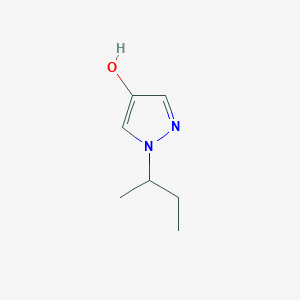

1-(Butan-2-yl)-1H-pyrazol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

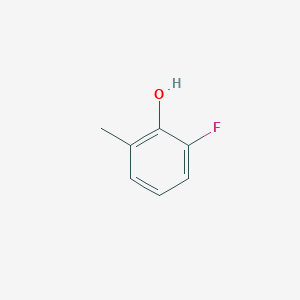

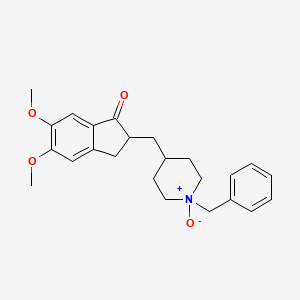

The compound "1-(Butan-2-yl)-1H-pyrazol-4-ol" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-pyrazolyl-1,2,3-triazoles involves a one-pot process using (triisopropylsilyl)butadiyne as a C4 building block, which is a novel approach for the de novo formation of heterocyclic moieties . Another method includes the preparation of bis-pyrazoles from 1,4-bis[hydrazinocarbonylmethylthio]-4-substituted-1,2,4-triazol-3-yl butane derivatives, which are further characterized by IR, NMR, and Mass spectral studies . Additionally, the synthesis of 1-(buta-1,3-dien-2-yl)pyrazoles is achieved by reacting pyrazoles with β-methylacrolein diethyl acetal followed by a 1,4-cleavage .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. For example, in the case of angiotensin II receptor antagonists, the presence of a propyl or butyl group at position 1 and a carboxylic acid group at position 4 of the pyrazole ring is essential for high affinity . The molecular orbital calculations correlate well with the absorption properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, indicating the influence of substituents on the pyrazole moiety .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, the synthesis of pyrano[4,3-b]pyran derivatives is catalyzed by 1,1'-butylenebis(3-methyl-3H-imidazol-1-ium) dihydrogensulfate, a halogen-free and reusable binuclear Brønsted ionic liquid . Another Brønsted acid, 4-(succinimido)-1-butane sulfonic acid, catalyzes the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s derivatives under solvent-free conditions . Additionally, the regioselective synthesis of succinyl-spaced pyrazoles, such as 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones, is achieved through cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The cytotoxicity of bis-pyrazoles is evaluated using the MTT assay against various human cancer cell lines, and DNA binding studies are conducted to assess their potential as therapeutic agents . The optical properties, such as UV-vis absorption and fluorescence spectral characteristics, are investigated for novel oxadiazole derivatives containing the pyrazole moiety . These properties are essential for understanding the behavior of these compounds in biological systems and their potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Therapeutic Properties

Researchers have synthesized various derivatives of 1-(Butan-2-yl)-1H-pyrazol-4-ol to evaluate their analgesic, anti-inflammatory, and platelet anti-aggregating activities. For instance, compounds were tested in vivo for their potential analgesic and anti-inflammatory properties and in vitro for their platelet anti-aggregating capabilities. Some derivatives exhibited significant analgesic activity and strong platelet anti-aggregating properties, highlighting their potential in therapeutic applications (Menozzi et al., 2000).

Anticancer and Antimicrobial Activities

Another line of research involved the synthesis and characterization of 2-Pyrazoline derivatives to study their in silico and in vitro antimicrobial and anticancer activities. These studies involved docking synthesized derivatives with bacterial and breast cancer proteins, followed by in vitro anticancer activity assays. This research demonstrates the compound's utility in developing new antimicrobial and anticancer agents (Rathinamanivannan et al., 2019).

Corrosion Inhibition

The derivatives of 1-(Butan-2-yl)-1H-pyrazol-4-ol have also been investigated for their potential as corrosion inhibitors. Studies have utilized Density Functional Theory (DFT) to analyze the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds. This theoretical study elucidates the correlation between molecular structure and corrosion inhibition efficiency, suggesting the application of these derivatives in protecting metals from corrosion (Wang et al., 2006).

Application in Material Science

Further research into the applications of 1-(Butan-2-yl)-1H-pyrazol-4-ol derivatives explores their use in material science, such as in the development of organic light-emitting diodes (OLEDs). Studies have synthesized Pt(II) complexes with pyrazole chelates to examine their photophysical properties, with some complexes demonstrating mechanoluminescence. This research opens new avenues for the application of these derivatives in advanced material science, particularly in the development of high-efficiency OLEDs (Huang et al., 2013).

Propiedades

IUPAC Name |

1-butan-2-ylpyrazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-6(2)9-5-7(10)4-8-9/h4-6,10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGNHXWGASFYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515315 |

Source

|

| Record name | 1-(Butan-2-yl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Butan-2-yl)-1H-pyrazol-4-ol | |

CAS RN |

75702-87-3 |

Source

|

| Record name | 1-(1-Methylpropyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75702-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Butan-2-yl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)